molecular formula C7H3BrClF3 B15316565 2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene

2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene

Cat. No.: B15316565
M. Wt: 259.45 g/mol
InChI Key: HDWGICHMEUBNIV-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H3BrClF3 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 1,3-difluorobenzene, the compound can be brominated and chlorinated under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to ensure the desired product yield and purity. The use of catalysts and specific solvents can further optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different products depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds.

Scientific Research Applications

2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-1,3-difluorobenzene
  • 2-Bromo-5-chloro-1,4-difluorobenzene
  • 2-Bromo-5-chloro-1,2-difluorobenzene

Uniqueness

2-Bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-bromo-5-chloro-1-(difluoromethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWGICHMEUBNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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